molecular formula C16H19Cl2N3O B1393191 8'-chloro-7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride CAS No. 1251950-63-6

8'-chloro-7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride

Cat. No.: B1393191
CAS No.: 1251950-63-6
M. Wt: 340.2 g/mol
InChI Key: KMMZPNGHIYOUIH-UHFFFAOYSA-N
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Description

8-Chloro-7-methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4’-piperidine] hydrochloride is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of chlorine and methoxy groups in its structure adds to its chemical reactivity and potential biological activity .

Preparation Methods

The synthesis of 8-Chloro-7-methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4’-piperidine] hydrochloride involves multiple steps. One common synthetic route includes the cyclization of pyrrole derivatives with quinoxaline precursors under specific reaction conditions. The process typically involves the use of solvents like tetrahydrofuran and catalysts such as cesium carbonate (Cs2CO3) in a dimethyl sulfoxide (DMSO) medium . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of methoxy and chlorine groups allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorine site, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8-Chloro-7-methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4’-piperidine] hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-7-methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, leading to effects such as cell cycle arrest and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in necroptosis and other cell death mechanisms .

Comparison with Similar Compounds

Similar compounds include other spiro-connected bicyclic systems with varying substituents. For example:

Properties

IUPAC Name

8-chloro-7-methoxyspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O.ClH/c1-21-14-10-12-13(9-11(14)17)20-8-2-3-15(20)16(19-12)4-6-18-7-5-16;/h2-3,8-10,18-19H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMZPNGHIYOUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC3(CCNCC3)C4=CC=CN42)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251950-63-6
Record name Spiro[piperidine-4,4′(5′H)-pyrrolo[1,2-a]quinoxaline], 8′-chloro-7′-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251950-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8'-chloro-7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride
Reactant of Route 2
8'-chloro-7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride
Reactant of Route 3
Reactant of Route 3
8'-chloro-7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride
Reactant of Route 4
8'-chloro-7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride
Reactant of Route 5
8'-chloro-7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride
Reactant of Route 6
8'-chloro-7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride

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